

Introduction: Contextualizing a Key Rabeprazole-Related Compound

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Compound of Interest

Compound Name: *4-Desmethoxypropoxyl-4-methoxy Rabeprazole*

Cat. No.: *B021922*

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In the landscape of pharmaceutical analysis and drug manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions, is no exception. Its synthesis and degradation can produce a profile of related substances that must be identified, quantified, and controlled. Among these is **4-Desmethoxypropoxyl-4-methoxy Rabeprazole**, a compound recognized by the European Pharmacopoeia as Rabeprazole EP Impurity E.^{[1][2][3][4]} This molecule is structurally analogous to the parent drug, differing by the substitution of a methoxy group for the methoxypropoxy side chain on the pyridine ring.

Understanding the physical properties of this specific impurity is not merely an academic exercise. This knowledge is critical for the practical development of robust analytical methods for its detection and quantification, for designing effective purification strategies in API manufacturing, and for assessing its potential behavior in formulation studies. This guide provides a consolidated overview of the core physical and chemical properties of **4-Desmethoxypropoxyl-4-methoxy Rabeprazole**, grounded in available technical data, and presents standardized protocols for their experimental verification.

Chemical Identity and Molecular Structure

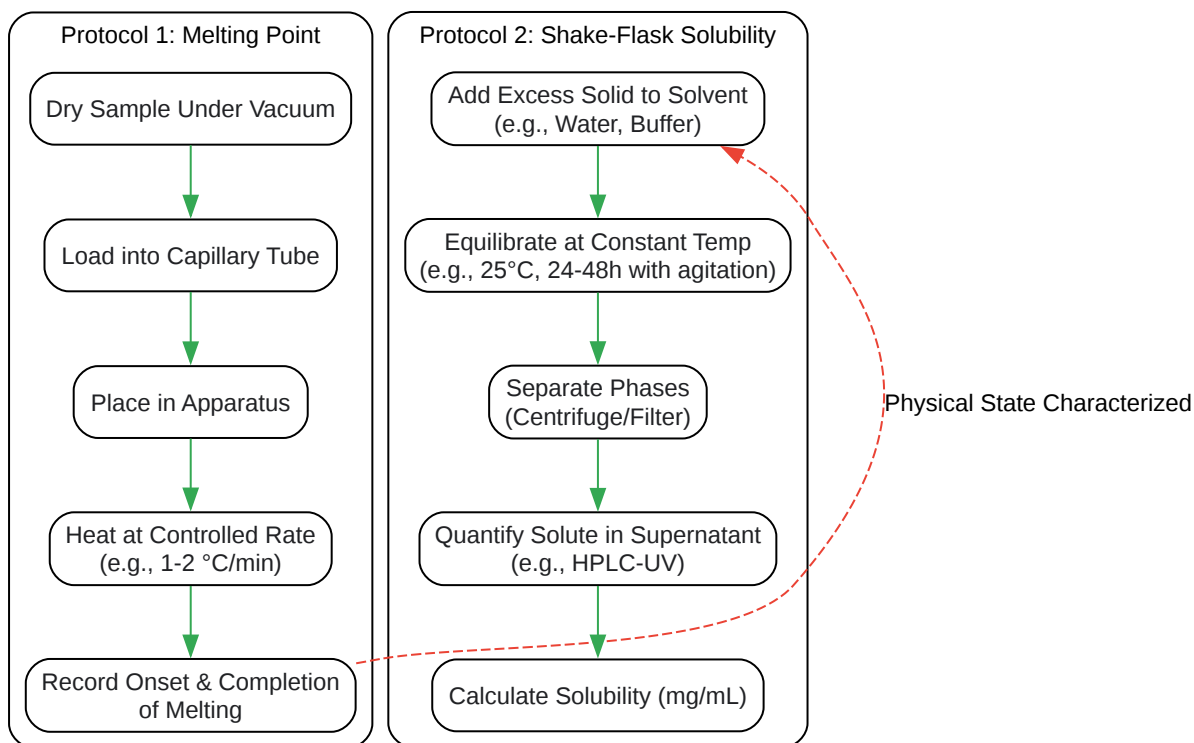
A precise understanding of a molecule begins with its unambiguous identification. **4-Desmethoxypropoxyl-4-methoxy Rabeprazole** is defined by a specific arrangement of atoms, which is cataloged across various chemical databases and regulatory documents.

Table 1: Chemical Identifiers for **4-Desmethoxypropoxyl-4-methoxy Rabeprazole**

Identifier	Value	Source(s)
IUPAC Name	2-[[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1 H-benzimidazole	[1] [3] [5]
CAS Number	102804-77-3	[1] [2] [3] [5] [6] [7] [8]
Molecular Formula	C ₁₅ H ₁₅ N ₃ O ₂ S	[1] [2] [3] [5] [6]
Molecular Weight	301.36 g/mol	[1] [2] [4] [6]
Synonyms	Rabeprazole EP Impurity E, Rabeprazole 4-Methoxy Impurity, 4-Methoxy Rabeprazole, Rabeprazole Methoxy Analog	[2] [3] [5] [9]
InChI	InChI=1S/C15H15N3O2S/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)	[1] [3] [5]

| SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OC | [\[1\]](#)[\[3\]](#)[\[5\]](#) |

The molecular architecture is the foundation of all physical properties. The presence of the benzimidazole and pyridine rings, the chiral sulfoxide group, and the methoxy functional group dictates the molecule's polarity, solubility, crystal packing, and reactivity.



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